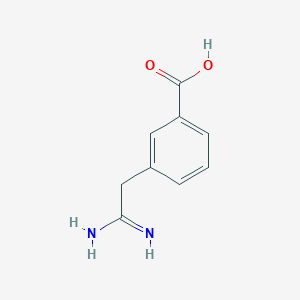

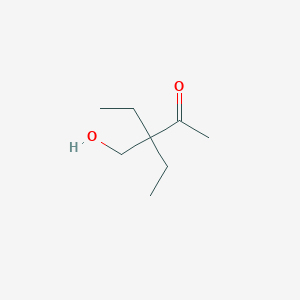

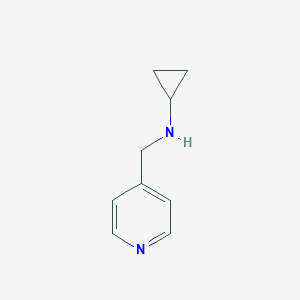

![molecular formula C18H48Cl2O5Si6 B064685 3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane CAS No. 163124-51-4](/img/structure/B64685.png)

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organosilicon compounds, which are characterized by their use in various chemical synthesis and applications due to their unique properties. The specific structure of this compound suggests its potential in applications related to silylation reactions and as intermediates in the synthesis of more complex silicon-containing compounds.

Synthesis Analysis

The synthesis of similar organosilicon compounds typically involves reactions such as silylation, hydrolytic polycondensation, or metallation followed by reaction with trimethylsilylchloride. For example, 1,3-bis(trimethylsilyl)-1-alkynes can be obtained from trimethylsilyl propargylsilanes through these methods, showcasing the typical pathways that might be involved in the synthesis of the compound (Pornet, Mesnard, & Miginiac, 1982).

Molecular Structure Analysis

The molecular structure of related compounds, such as trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, has been analyzed using techniques like Hirshfeld surface analysis. This analysis shows structure-defining interactions, which help in understanding the molecular arrangement and intermolecular interactions present in such compounds (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

Organosilicon compounds like our compound of interest are known to undergo various chemical reactions including rearrangements, hydroboration, and coupling reactions. For instance, (3-Hydroxy-1-propenyl)tris(trimethylsilyl)silanes have shown rapid rearrangement in the presence of acid, highlighting the reactivity of silicon-containing compounds under acidic conditions (Schmohl, Wandschneider, Reinke, Heintz, & Oehme, 2002).

Physical Properties Analysis

The physical properties of organosilicon compounds, such as solubility, boiling point, and stability, can be deduced from their molecular structure and bonding. Compounds with similar structures have been studied for their stability against hydrolysis and thermal conditions, contributing to our understanding of the physical properties of such materials (Gunji, Shigematsu, Kajiwara, & Abe, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various chemical conditions, and the ability to undergo specific reactions like hydrosilylation or cycloaddition, define the utility of the organosilicon compounds in synthetic chemistry. For example, studies on bis(trimethylsilyl)-1,3-alcynes demonstrate their application in producing α-functional allenyltrimethylsilanes, illustrating typical chemical behaviors of these compounds (Pornet, Mesnard, & Miginiac, 1982).

Aplicaciones Científicas De Investigación

Application in Silicon-Carbon Compounds Synthesis

The compound is used in the synthesis of silicon-carbon unsaturated compounds, specifically in the formation of silacyclopropenes and silacyclobutene intermediates. For example, the cothermolysis of pivaloyl- and adamantoyltris(trimethylsilyl)silane with bis(trimethylsilyl)acetylene and bis(dimethylphenylsilyl)acetylene led to the formation of respective adducts, silacyclopropenes, indicating the compound's utility in creating complex silicon-carbon structures (Naka et al., 2000).

Role in Baeyer–Villiger Oxidation

This compound has been noted for its role as a silyl peroxide oxidant in the Baeyer–Villiger oxidation of cyclic ketones. This process utilizes chloroaluminate(III) ionic liquids as catalysts and demonstrates the compound's potential in facilitating complex organic reactions (Baj et al., 2013).

Gas Phase Reactions

In gas phase reactions, this compound has been involved in the rearrangement of bis(trimethylsilyl)silylene to produce 1,1,4,4-tetramethyl-1,2,4-trisilacyclopentane. This highlights its utility in gas phase chemical transformations, particularly in the production of specialized silicon compounds (Chen et al., 1980).

In Reductive Coupling Processes

The compound is also utilized in reductive coupling processes. For instance, trimethylchlorosilane reacts with carbonyl compounds in the presence of zinc to give O-silylated pinacols, showing the compound's importance in creating bis(siloxy)alkanes (So et al., 1988).

Photoinitiated Radical-Based Reactions

It plays a role in photoinitiated radical-based reactions, particularly in the formulation of diverse alkoxysilanes. This is significant in the field of material science, especially for producing compounds with luminescence properties and modifying silicon surfaces (Zuo et al., 2014).

Mechanistic Studies in Organic Chemistry

Finally, this compound is instrumental in mechanistic studies within organic chemistry. For example, the investigation of thermal reactions of acylsilane and acetylene to yield silacyclopropene offers insights into the complex interplay of silene and silylene in chemical reactions (Tanaka et al., 2011).

Propiedades

IUPAC Name |

3-chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H48Cl2O5Si6/c1-26(2,3)21-30(17-13-15-19,22-27(4,5)6)25-31(18-14-16-20,23-28(7,8)9)24-29(10,11)12/h13-18H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKJFPYUKSYUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H48Cl2O5Si6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3-chloropropyl)tetrakis(trimethylsiloxy)disiloxane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

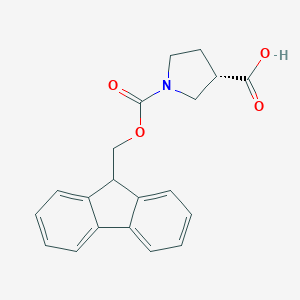

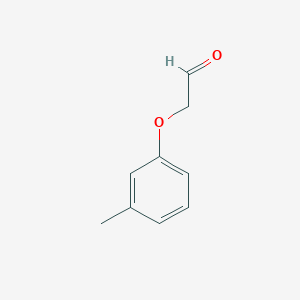

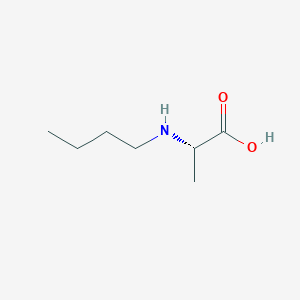

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

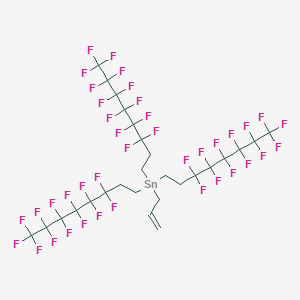

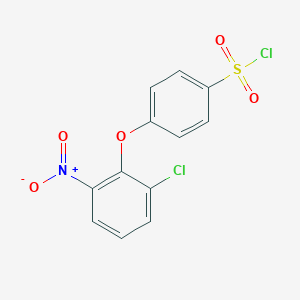

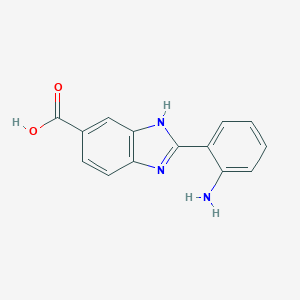

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)

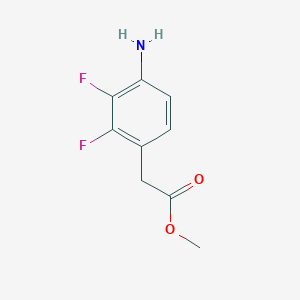

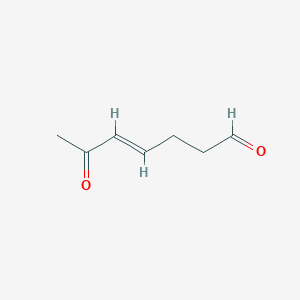

![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)